Home > Products > Screening Compounds P93510 > 2-(2,5-dimethylphenyl)-N-phenylacetamide
2-(2,5-dimethylphenyl)-N-phenylacetamide -

2-(2,5-dimethylphenyl)-N-phenylacetamide

Catalog Number: EVT-4635265
CAS Number:
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dichloro-N-(2,5-dimethylphenyl)acetamide

  • Compound Description: This compound shares a core structure with 2-(2,5-Dimethylphenyl)-N-phenylacetamide. Research indicates that it exhibits structural similarities to other acetanilides and forms infinite chains due to N—H⋯O and C—H⋯O hydrogen bonding. []

(E)-3-(2′,5′-Dimethylphenyl)hex-4-enoic acid

  • Compound Description: This compound serves as a precursor in synthesizing enantiomeric β-(2′,5′-Dimethylphenyl)bromolactones. []

β-(2′,5′-Dimethylphenyl)bromolactones

  • Compound Description: This class of compounds, synthesized from (E)-3-(2′,5′-Dimethylphenyl)hex-4-enoic acid, exhibits antiproliferative activity against canine and human cancer cell lines. They interact with biological membranes without causing hemolysis. []

2,5-Bis(3,5-dimethylphenyl)thiazolo[5,4-d]thiazole

  • Compound Description: This compound, characterized by its crystal structure, contains two 3,5-dimethylphenyl groups. []

(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide

  • Compound Description: This compound acts as a potent inhibitor of human respiratory syncytial virus (hRSV) by targeting the entry stage of infection. It shows improved in vitro potency and selectivity compared to ribavirin. []

(3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione

  • Compound Description: This compound exemplifies a versatile synthesis of cyclic dipeptides, featuring a 2-allyl-3,5-dimethylphenyl group. Its crystal structure reveals a boat conformation for the piperazine-2,5-dione ring. []

N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound exhibits a gauche conformation around the N—C bond in its crystal structure. It forms inversion-related dimers due to N—H⋯O hydrogen bonds. []

2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide

  • Compound Description: This compound adopts a syn conformation regarding the N—H bond and the 2- and 3-methyl substituents in its crystal structure. []

2-Diethylamino-N-2,5-dimethylphenyl acetamide (JM25-1)

  • Compound Description: JM25-1 is a nonfluorinated lidocaine analog demonstrating anti-allergic properties. Studies show it alleviates intestinal permeability by stabilizing mast cells and targeting corticotropin-releasing hormone receptors. []

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

  • Compound Description: 2D216 acts as a small molecule calcium channel activator and potentiates adjuvant activity. It enhances TLR4 ligand-induced immune activation and antigen presentation. When combined with MPLA, it provides protection against lethal influenza virus challenge in mice. [, ]

N-(2,5-Dimethylphenyl)hydrazinecarbothioamides

  • Compound Description: These compounds, particularly those incorporating a 2-(pyridin-2-ylmethylidene) group, show potent antioxidant and antiproliferative activity against the MCF-7 breast cancer cell line. []

N-(2,5-Dimethylphenyl)-β-alanines

  • Compound Description: These compounds are key intermediates in synthesizing diverse heterocyclic systems, including dihydropyrimidinediones, their thio-analogues, and tetrahydropyridones. []
Overview

2-(2,5-dimethylphenyl)-N-phenylacetamide is a compound that belongs to the class of N-phenylacetamides, which are known for their diverse biological activities. This compound features a dimethyl-substituted phenyl group and an acetamide functional group, making it of interest in medicinal chemistry and organic synthesis. The structure can be analyzed to understand its potential applications in pharmaceuticals and agrochemicals.

Source

The compound can be synthesized through various methods, including acylation reactions involving substituted anilines and acetic anhydride or acetyl chlorides. It has been studied in different contexts, including its synthesis and biological activity, as evidenced by research articles and patents .

Classification

2-(2,5-dimethylphenyl)-N-phenylacetamide is classified as an aromatic amide. It falls under the broader category of phenylacetamides, which are often explored for their pharmacological properties, including anti-inflammatory and analgesic effects.

Synthesis Analysis

Methods

The synthesis of 2-(2,5-dimethylphenyl)-N-phenylacetamide typically involves the reaction of 2,5-dimethylphenol with N-phenylacetyl chloride or acetic anhydride in the presence of a base such as triethylamine. The general reaction scheme includes:

  1. Formation of Acetamide: The primary step involves the acylation of the amine with an acetic derivative.
  2. Purification: The crude product is usually purified by recrystallization from suitable solvents like ethanol or dichloromethane.

Technical Details

The synthesis can be monitored using thin-layer chromatography to confirm the formation of the desired product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to verify the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 2-(2,5-dimethylphenyl)-N-phenylacetamide is C16H19N. Its structure features:

  • A central acetamide group (-C(=O)NH-).
  • Two aromatic rings: one derived from 2,5-dimethylphenol and another from phenylacetamine.

Data

Key structural data include:

  • Molecular Weight: 239.34 g/mol.
  • Melting Point: Typically ranges around 100-110°C depending on purity.
  • Spectroscopic Data: Characteristic peaks in NMR and IR spectra confirm the presence of functional groups.
Chemical Reactions Analysis

Reactions

As an N-phenylacetamide derivative, 2-(2,5-dimethylphenyl)-N-phenylacetamide can participate in various chemical reactions:

  1. Acidic Hydrolysis: Under acidic conditions, it can hydrolyze to yield corresponding amines and acids.
  2. Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
  3. Reduction Reactions: The carbonyl group can be reduced to yield secondary amines.

Technical Details

Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Analytical methods such as high-performance liquid chromatography (HPLC) may be used to monitor reaction progress .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(2,5-dimethylphenyl)-N-phenylacetamide often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  2. Receptor Binding: The compound could bind to specific receptors in the central nervous system, influencing neurotransmitter activity.

Data

Research indicates that derivatives of N-phenylacetamides exhibit varying degrees of biological activity depending on their substituents and structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; can undergo hydrolysis under acidic or basic conditions.

Relevant data from studies indicate that these properties influence its behavior in biological systems and its potential applications .

Applications

Scientific Uses

2-(2,5-dimethylphenyl)-N-phenylacetamide has potential applications in various fields:

  1. Pharmaceutical Development: Investigated for its analgesic and anti-inflammatory properties.
  2. Agricultural Chemistry: Explored as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.
  3. Biochemical Research: Utilized in studies examining enzyme inhibition mechanisms related to metabolic disorders.

Research continues to evaluate its efficacy and safety profiles for these applications .

Introduction to 2-(2,5-Dimethylphenyl)-N-Phenylacetamide in Medicinal Chemistry

2-(2,5-Dimethylphenyl)-N-phenylacetamide represents a structurally defined subclass of N-phenylacetamide derivatives gaining interest for potential central nervous system (CNS) activity. Characterized by a core acetamide bridge linking a 2,5-dimethyl-substituted phenyl ring to an unsubstituted phenyl ring, this scaffold offers a framework for probing interactions with neuropharmacologically relevant targets, particularly monoamine-modulating enzymes and receptors [2] [9]. Its emergence reflects a medicinal chemistry strategy focused on leveraging privileged structures within the phenylacetamide class to address unmet needs in neuropsychiatric disorders, including depression and anxiety [5] [7].

Structural Classification Within Phenylacetamide Derivatives

The compound belongs to the broader N-phenylacetamide chemical class, defined by a –CH~2~C(O)NH– linkage connecting two aromatic systems (general structure: Ar~1~-CH~2~C(O)NH-Ar~2~). Its specific identity, 2-(2,5-dimethylphenyl)-N-phenylacetamide (C~16~H~17~NO; CID 41618635 [1]), features a meta- and para-methyl substituted phenyl ring (Ar~1~ = 2,5-dimethylphenyl) and an unsubstituted phenyl ring (Ar~2~ = phenyl). This substitution pattern on Ar~1~ introduces steric bulk and electron-donating properties distinct from simpler analogs like N-(2,5-dimethylphenyl)acetamide (C~10~H~13~NO; CID 16304 [4]) or unsubstituted 2-phenylacetamide [9].

  • Core Structure and Analog Diversity: The N-phenylacetamide core is a versatile scaffold in medicinal chemistry. Modifications include varying substituents on either aromatic ring (Ar~1~, Ar~2~) or replacing the phenyl ring with heterocycles (e.g., benzimidazole, quinoline). Examples from research include:
  • Propachlor (2-chloro-N-isopropyl-N-phenylacetamide): A herbicidal chloroacetanilide [2].
  • Antimicrobial 4-chloroimidazole amides/sulfonamides and 2-((5-acetyl-4-methyl-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamides [2].
  • Antidepressant 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives (e.g., VS25) [5].
  • Patent-protected phenylacetamide derivatives like 2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide targeting neurological conditions [7].
  • Impact of 2,5-Dimethyl Substitution: The 2,5-dimethyl groups on one phenyl ring in 2-(2,5-dimethylphenyl)-N-phenylacetamide confer specific physicochemical properties:
  • Steric Effects: The ortho-methyl group (position 2) induces torsional strain, forcing the acetamide bond out of coplanarity with the phenyl ring, potentially influencing binding pocket fit.
  • Electronic Effects: Methyl groups are weakly electron-donating (+I effect), increasing electron density on the adjacent phenyl ring, which may modulate interactions with electron-deficient regions of target proteins (e.g., π-cation, dipole-dipole).
  • Lipophilicity: The alkyl substituents increase overall lipophilicity compared to unsubstituted analogs, potentially enhancing blood-brain barrier (BBB) penetration – a critical factor for CNS-targeted therapeutics [2] [9].

Table 1: Structural Features and Biological Correlations of Selected Phenylacetamide Derivatives

Compound NameCore Structure (Ar~1~-CH~2~C(O)NH-Ar~2~)Key Substituents/ModificationsReported Biological Activity FocusStructural Influence on Activity
2-(2,5-Dimethylphenyl)-N-phenylacetamideAr~1~ = 2,5-dimethylphenyl; Ar~2~ = PhenylMethyl groups (Steric/Electronic Modifiers)CNS Target (Potential MAO-I)Enhanced lipophilicity (BBB penetration?), steric constraint influences conformation & target binding
Propachlor [2]Ar~1~ = Chloro; Ar~2~ = N-isopropylphenylCl (Electron-withdrawing), N-AlkylationHerbicideChlorine enables nucleophilic displacement; N-alkyl blocks H-bond donor capability
VS25 [5]Ar~1~ = Benzimidazole-2-thio; Ar~2~ = VariedHeterocycle (Benzimidazole), Thioether linkageMAO-A Inhibition (Antidepressant)Heterocycle enables π-stacking/H-bonding; Thioether adds flexibility & potential S-interactions
Patent Example [7]Ar~1~ = 4-(2-AEE)-3-MeOPh; Ar~2~ = substituted alkylphenylAlkoxy chain (AEE), Methoxy, Alkyl spacer chainNeurological DisordersAEE chain mimics neurotransmitter side chains; Methoxy provides H-bond acceptor; Alkyl spacer adds flexibility

Historical Context and Emergence in Drug Discovery

The exploration of 2-(2,5-dimethylphenyl)-N-phenylacetamide arose within a broader resurgence of interest in phenylacetamide scaffolds for CNS disorders, driven by the limitations of existing therapies and advances in molecular target understanding. While simpler phenylacetamides have long been known (e.g., as herbicides like Propachlor [2] or intermediates), their systematic investigation for neuropsychiatric applications gained momentum more recently.

  • Early Scaffold Exploration: Initial research focused on structurally distinct phenylacetamides with documented biological effects, such as antimicrobial or anti-inflammatory properties [2] [10]. These studies established the scaffold's synthetic versatility and capacity for diverse bioactivity, paving the way for targeted modifications for CNS activity.
  • Shift Towards CNS Targets: The rationale for investigating phenylacetamides like 2-(2,5-dimethylphenyl)-N-phenylacetamide for neuropsychiatric disorders emerged from several converging factors:
  • Monoamine Hypothesis Reinforcement: The enduring, albeit complex, role of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) in depression, anxiety, and related disorders [3] [6] [8] highlighted the need for novel modulators.
  • Success of Related Chemotypes: The clinical efficacy of compounds sharing structural motifs with phenylacetamides, such as certain MAO inhibitors or multi-target ligands, provided indirect validation [5].
  • Computational & Pharmacophore Advances: The development of pharmacophore models for key targets like Monoamine Oxidase A (MAO-A), identified as elevated in Major Depressive Disorder (MDD) [5] [12], enabled the virtual screening of databases. Hits sharing core features with phenylacetamides, including specific spatial arrangements of hydrophobic regions, hydrogen bond donors/acceptors, and aromatic rings [5], spurred the synthesis and evaluation of analogs like 2-(2,5-dimethylphenyl)-N-phenylacetamide. This compound itself may represent a synthetic target inspired by such computational hits or structure-activity relationship (SAR) studies around simpler phenylacetamides.
  • Patent Activity: Patent literature from the early 1990s (e.g., US5242944A [7]) disclosed structurally complex phenylacetamide derivatives (e.g., featuring aminoethoxy side chains and extended linkers) specifically claimed for treating neurological disorders, demonstrating contemporaneous industrial interest in this chemical space for CNS applications. This activity signaled the scaffold's perceived potential beyond older, non-CNS uses.

Table 2: Key Milestones in Phenylacetamide Research Relevant to CNS-Targeted Analogs

Timeframe/ContextKey Development/Compound TypeSignificance for 2-(2,5-Dimethylphenyl)-N-Phenylacetamide
Mid-20th CenturySimple Phenylacetamides (e.g., Propachlor) [2]Established core scaffold; Early SAR focused on non-CNS (e.g., herbicidal) activity.
1980s-1990sPatenting of Complex Phenylacetamides [7]Demonstrated industrial interest in phenylacetamides for neurological targets; Explored diverse substitutions/linkages.
Early 21st CenturyComputational Models for MAO-A/Neurotransmitter Targets [5]Provided rational design tools identifying phenylacetamide-like features as potential MAO-A inhibitors/efficacy in depression models.
2010s-PresentFocused SAR on Heterocycle-Containing Phenylacetamides (e.g., VS25) [5]Demonstrated potent in vivo antidepressant activity in phenylacetamide derivatives (FST, TST), validating scaffold for CNS modulation. Emergence of specific analogs like 2-(2,5-dimethylphenyl)-N-phenylacetamide likely within this trend.

Rationale for Targeting Monoaminergic Systems in Neuropsychiatric Disorders

The specific structural attributes of 2-(2,5-dimethylphenyl)-N-phenylacetamide suggest a design rationale centered on modulating monoaminergic neurotransmission – serotonin (5-HT), norepinephrine (NE), and dopamine (DA) – a cornerstone approach for treating neuropsychiatric disorders like depression, anxiety, and Parkinson's disease (PD).

  • Monoamine Dysregulation in Disease: Substantial evidence implicates dysfunction within monoaminergic pathways in the pathophysiology of major neuropsychiatric conditions:
  • Depression and Anxiety: Reduced synaptic availability of 5-HT and NE is a well-established, though not exclusive, feature. This can stem from decreased synthesis, increased reuptake, or accelerated metabolism [3] [5] [6]. Elevated MAO-A expression and activity, leading to increased catabolism of 5-HT and NE, are directly linked to depressive states [5] [12].
  • Parkinson's Disease (PD): Characterized by the profound loss of DA-producing neurons in the nigrostriatal pathway, directly causing core motor symptoms [3] [8]. Noradrenergic deficits from LC degeneration also contribute to non-motor symptoms.
  • Other Disorders: Dysregulation extends to schizophrenia (DA imbalance), ADHD (DA, NE), addiction (DA, 5-HT), and Alzheimer's disease (AD) (impaired monoaminergic modulation of cognition/behavior) [6] [8].
  • Monoaminergic Targets for Intervention: Therapeutic strategies aim to restore monoaminergic tone:
  • Enzyme Inhibition: Monoamine Oxidase A (MAO-A) is a primary catabolic enzyme for 5-HT and NE. Inhibition increases synaptic levels of these neurotransmitters. MAO-A inhibitors (e.g., moclobemide) are established antidepressants [5].
  • Receptor Modulation: Targeting specific pre- and post-synaptic receptors (e.g., 5-HT~1A~ autoreceptors, α~2~-adrenergic heteroreceptors, D~2~ receptors) can fine-tune neurotransmitter release and neuronal excitability [3] [8].
  • Reuptake Inhibition: Blocking transporters (SERT for 5-HT, NET for NE, DAT for DA) increases synaptic dwell time (e.g., SSRIs, SNRIs) [8].
  • Rationale for Phenylacetamide Scaffold (e.g., 2-(2,5-dimethylphenyl)-N-phenylacetamide): The molecular structure of this compound suggests potential interactions with key monoaminergic targets:
  • MAO-A Inhibition Potential: The planar aromatic systems (dimethylphenyl and phenyl rings) connected by a flexible acetamide linker resemble features of known reversible MAO-A inhibitors (e.g., moclobemide analogs, certain chromones). The molecule can present hydrophobic surfaces for stacking in the enzyme's active site and possesses hydrogen-bonding capabilities (amide C=O as acceptor, N-H as donor) to interact with key residues (e.g., Tyr 407, Tyr 444, water molecules) [5]. The 2,5-dimethyl substitution could optimize steric fit and hydrophobic interactions within a sub-pocket.
  • Receptor Interaction Potential: The diphenylacetamide structure shares a common motif with ligands known to interact with various biogenic amine GPCRs. The specific substitution pattern (2,5-dimethyl) could confer selectivity profiles distinct from simpler phenylacetamides, potentially avoiding unwanted side effects associated with broad receptor activation/blockade. Molecular modeling could reveal similarities to pharmacophores for specific serotonin or adrenergic receptor subtypes.
  • Multi-Target Potential: The scaffold's flexibility allows for structural optimization towards multi-target ligands (e.g., combining MAO-A inhibition with SERT inhibition or 5-HT~1A~ receptor partial agonism), a strategy gaining traction for improved efficacy and potentially faster onset in complex disorders like treatment-resistant depression [6] [8]. The specific substituents in 2-(2,5-dimethylphenyl)-N-phenylacetamide might represent an initial step towards such a profile.

The exploration of 2-(2,5-dimethylphenyl)-N-phenylacetamide thus exemplifies a structure-guided approach within medicinal chemistry, leveraging the versatile phenylacetamide scaffold and targeting the well-validated, though complex, monoaminergic systems to potentially address the significant burden of neuropsychiatric disorders. Further biochemical and pharmacological profiling is essential to define its precise target engagement and therapeutic potential [2] [5] [8].

Table 3: Monoaminergic Targets Relevant to Phenylacetamide Scaffolds in Neuropsychiatric Disorders

Monoaminergic SystemKey NeurotransmittersPrimary Associated DisordersRelevant Therapeutic TargetsPotential Interaction with 2-(2,5-Dimethylphenyl)-N-Phenylacetamide
Serotonergic (5-HT)Serotonin (5-HT)Major Depressive Disorder (MDD), Anxiety, OCDMAO-A (Catabolism), SERT (Reuptake), 5-HT~1A~,~2A~ (Receptors)High Potential: MAO-A inhibition likely primary target. Receptor modulation possible based on scaffold.
Noradrenergic (NE)Norepinephrine (NE)MDD, Anxiety, ADHD, PTSD, PainMAO-A (Catabolism), NET (Reuptake), α~2~-AR (Receptor)High Potential: MAO-A inhibition increases NE. Potential NET/α~2~-AR interaction.
Dopaminergic (DA)Dopamine (DA)Parkinson's (PD), ADHD, Addiction, SchizophreniaMAO-B (Catabolism in glia), DAT (Reuptake), D~2~ (Receptor)Moderate Potential: MAO-A has lower affinity for DA. Selective MAO-B inhibition preferred for PD. Possible off-target DAT/D~2~ effects.

Properties

Product Name

2-(2,5-dimethylphenyl)-N-phenylacetamide

IUPAC Name

2-(2,5-dimethylphenyl)-N-phenylacetamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-12-8-9-13(2)14(10-12)11-16(18)17-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

MAGCYDBBAVQQRU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.